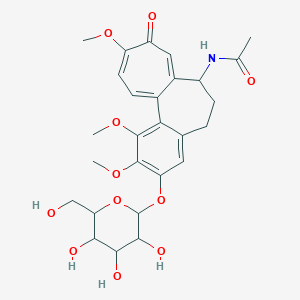

Colchicoside

Vue d'ensemble

Description

Colchicoside is a semi-synthetic derivative of the colchicine, a natural anti-inflammatory glycoside which originates from the flower seeds of Superba gloriosa . It is a muscle relaxant with anti-inflammatory and analgesic effects .

Synthesis Analysis

The manufacturing of thiocolchicoside, a semi-synthetic derivative of colchicoside, requires a key step, the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . This transformation cannot be achieved in a satisfactory way with a chemical approach . An efficient, direct, and green biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium .

Molecular Structure Analysis

The molecular formula of Colchicoside is C27H33NO11 . Its average mass is 547.551 Da and its monoisotopic mass is 547.205383 Da .

Chemical Reactions Analysis

The biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .

Physical And Chemical Properties Analysis

Colchicoside is a pale yellow solid . It can be purified by chromatography through alumina and eluting with CHCl3, then recrystallising from Me2CO . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 929.0±65.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Colchicoside: A Comprehensive Analysis of Scientific Research Applications: Colchicoside, a derivative of colchicine, has several unique applications in scientific research. Below are detailed sections focusing on different fields where Colchicoside is applied.

Anti-Cancerous Activity

Colchicoside exhibits anti-cancer properties by inhibiting the progression from G1 to M phase (G2/M phase arrest) of the cell cycle. This is achieved by disrupting the formation of the mitotic spindle required for mitosis, which is crucial in cancer research for understanding and potentially treating various cancers .

Pharmaceutical Applications

As a semisynthetic derivative of natural colchicinoids, Colchicoside is used in pharmaceuticals, particularly for treating diseases of the muscle–skeletal system. It’s valued for its potent anti-inflammatory and myorelaxant properties .

Mitotic Arrest Studies

In cell line studies, such as those involving A549 and MDA-MB231, Colchicoside has been observed to cause mitotic arrest at certain concentrations. This provides insights into microtubule destabilization and its potential use at clinically acceptable doses .

Mécanisme D'action

Target of Action

Colchicoside, a semi-synthetic derivative of colchicine, primarily targets the γ-aminobutyric acid A (GABA-A) receptors and strychnine-sensitive glycine receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. Colchicoside also interacts with the P-glycoprotein transporter and the CYP3A4 enzyme , which are involved in drug and toxin metabolism .

Mode of Action

Colchicoside acts as an antagonist of nicotinic acetylcholine receptors (nAchRs) . It binds to these receptors, inhibiting their function and thereby reducing muscle spasticity . Additionally, it is believed to act via antagonism of GABA A and glycine receptors , contributing to its anti-inflammatory and analgesic effects.

Biochemical Pathways

Colchicoside affects several biochemical pathways. It prevents microtubule assembly, disrupting inflammasome activation, microtubule-based inflammatory cell chemotaxis, generation of leukotrienes and cytokines, and phagocytosis . This modulation of inflammatory pathways is key to its therapeutic effects.

Pharmacokinetics

Colchicoside is predominantly metabolized in the gastrointestinal tract. Two proteins, P-glycoprotein (P-gp) and CYP3A4 , play a pivotal role in governing its pharmacokinetics . This influences the bioavailability of the compound and its subsequent therapeutic effects.

Result of Action

Colchicoside exhibits potent anti-inflammatory and analgesic effects. It inhibits the proliferation of various cancer cells, induces apoptosis, and suppresses the expression of cell survival proteins . It also blocks cell proliferation biomarkers such as c-MYC and the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β .

Action Environment

The action of Colchicoside can be influenced by environmental factors. For instance, the biotransformation of thiocolchicine into thiocolchicoside, a process used in the production of Colchicoside, can be performed efficiently by a specific strain of Bacillus megaterium . This suggests that the efficacy and stability of Colchicoside could be influenced by the presence of specific microorganisms in the environment.

Safety and Hazards

Orientations Futures

Colchicoside and its derivatives have been used for the treatment of diseases of the muscle–skeletal system due to their potent anti-inflammatory and myorelaxant properties . Future research may focus on optimizing the biotransformation process and exploring other potential therapeutic applications.

Propriétés

IUPAC Name |

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFRQPVHYZDED-ZZEDUEFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010233 | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colchicoside | |

CAS RN |

477-29-2 | |

| Record name | Colchicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

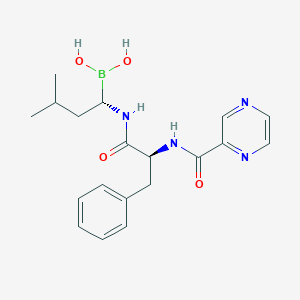

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

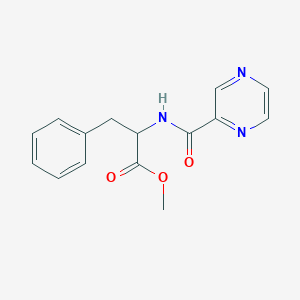

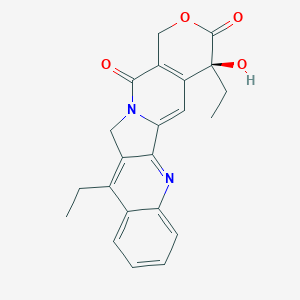

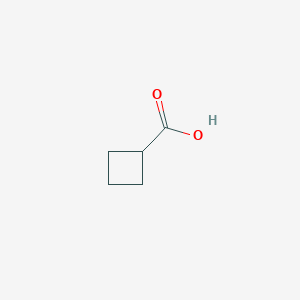

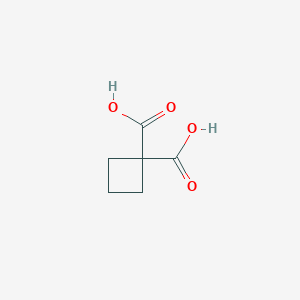

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)